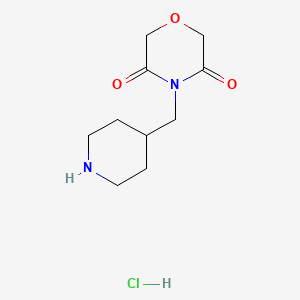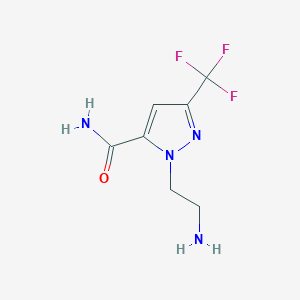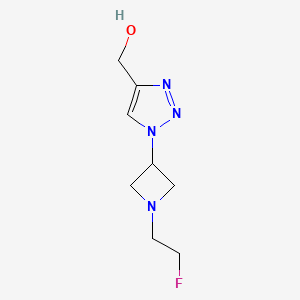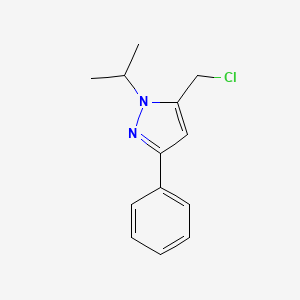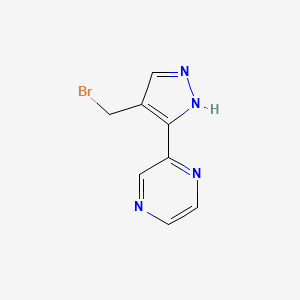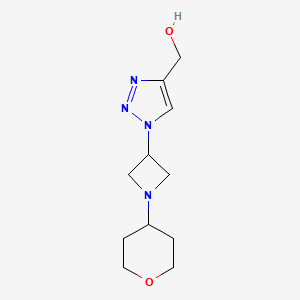
1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
Vue d'ensemble
Description
The compound “1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a type of amine, which is an organic compound. Amines are derivatives of ammonia in which one or more of the hydrogens have been replaced by an alkyl or aryl group . They are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .
Applications De Recherche Scientifique
Synthesis and Reactions of Triazole Derivatives
- Triazole Synthesis Techniques : Research has focused on the synthesis of 5-amino-4-aminomethyl-1-aryl-v-triazolines and their conversion to triazoles. These compounds are synthesized by reacting aryl azides with acrylaldehyde and secondary amines, leading to versatile triazoles with potential applications in material science and as pharmaceutical intermediates (Pocar, Stradi, & Rossi, 1972).
Metal Complexes and Coordination Chemistry
- Novel Metal Complexes : A study demonstrated the synthesis of Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases. These complexes exhibit unique structural properties and have been analyzed for their potential in catalysis and as materials in electronic devices (Sancak et al., 2007).
Antimicrobial Applications
- Antimicrobial Activity : Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Certain compounds show promising activities against various microorganisms, highlighting their potential in developing new antibiotics and antifungal agents (Bektaş et al., 2007).
Materials Science
- Luminescent Materials : Research into triazole-based metal-organic frameworks (MOFs) has shown that these materials exhibit sensitive luminescence quenching responses to organic amines, indicating their potential use in environmental sensing and protection (Wang et al., 2022).
Organic Synthesis and Functionalization
- Microwave-Assisted Synthesis : The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been explored, showcasing an efficient method for preparing triazole derivatives, which are valuable in pharmaceutical and agricultural product development (Tan, Lim, & Dolzhenko, 2017).
Sensing and Detection
- Selective Gas/Vapor Sorption : An amine-decorated luminescent metal-organic framework demonstrated turn-off sensing in the presence of organic amines, underscoring its utility in detecting environmental pollutants and hazardous substances (Das & Mandal, 2018).
Propriétés
IUPAC Name |
1-[4-(aminomethyl)triazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(8)3-11-4-6(2-7)9-10-11/h4-5H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGKZOBOTUCMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
